Stéarate de cérium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

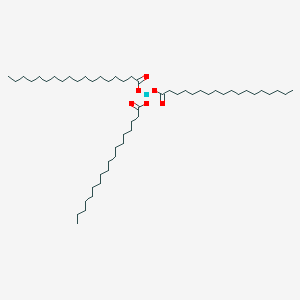

Cerium stearate is a metal-organic compound, a salt of cerium and stearic acid with the chemical formula C54H105CeO6 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid .

Synthesis Analysis

Cerium stearate is synthesized from the reaction of cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200 °C . It can also be obtained by the reaction of cerium nitrate and potassium stearate .Molecular Structure Analysis

The molecular structure of Cerium stearate is complex and involves the interaction of cerium ions with stearic acid molecules . More detailed structural analysis would require advanced techniques such as X-ray diffraction or spectroscopic methods .Physical And Chemical Properties Analysis

Cerium stearate appears as a white powder . It has a molar mass of 989.69 and is insoluble in water . The compound has a melting point of 120 °C .Applications De Recherche Scientifique

Stéarate de cérium dans les applications biomédicales

Des recherches récentes ont exploré l'utilisation de composés du cérium, y compris le this compound, comme antimicrobiens dans des applications cliniques telles que la cicatrisation des plaies .

This compound dans les applications environnementales

Les composés du cérium ont été utilisés pour les applications de géochimie environnementale en raison de leur capacité à interagir avec divers contaminants environnementaux .

Safety and Hazards

Orientations Futures

Cerium and its compounds, including Cerium stearate, have been receiving significant attention due to their unique properties and potential applications in various fields . Future research could focus on exploring these applications further, particularly in the areas of biomedical applications, corrosion protection, and electrochemical sensing .

Mécanisme D'action

Cerium stearate, also known as cerous stearate, is a metal-organic compound with the chemical formula C54H105CeO6 . It is classified as a metallic soap, a metal derivative of a fatty acid . This article will explore the mechanism of action of cerium stearate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is used in a variety of industrial and laboratory applications, such as a lubricant, antioxidant, and antifoaming agent . It also serves as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics .

Mode of Action

Cerium stearate is synthesized from the reaction of cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200 °C . It can also be obtained by the reaction of cerium nitrate and potassium stearate

Biochemical Pathways

Cerium compounds have been studied for their redox activity and free radical scavenging property , which could potentially impact various biochemical pathways.

Pharmacokinetics

A study on cerium oxide nanoparticles, which may share some properties with cerium stearate, suggests that cerium was predominantly recovered in the lungs and feces .

Result of Action

Cerium compounds have been studied for their potential use in biomedical applications due to their antioxidant properties against reactive oxygen species .

Action Environment

Cerium stearate forms a white powder which is insoluble in water , suggesting that its solubility and stability could be influenced by the surrounding environment.

Analyse Biochimique

Biochemical Properties

Cerium stearate is used in a variety of industrial and laboratory applications: as a lubricant, antioxidant, and antifoaming agent . Other uses include as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics

Cellular Effects

The cellular effects of Cerium stearate are not well studied. Cerium oxide nanoparticles, which may share some properties with Cerium stearate, have been shown to interact with bacterial cells, generating reactive oxygen species (ROS) that lead to bacterial cell death

Molecular Mechanism

Cerium oxide nanoparticles have unique physical, chemical, and biological properties, including the role of oxygen vacancies or defects in the lattice structure, which may influence their catalytic properties and applications in biosensing, drug or gene delivery .

Dosage Effects in Animal Models

There is limited information available on the effects of Cerium stearate dosage in animal models. The U.S. Environmental Protection Agency has conducted a toxicological review of cerium oxide and cerium compounds, which may provide some insights into the potential effects of Cerium stearate .

Metabolic Pathways

Cerium (IV) has been studied for its interaction with relatively low-molecular-weight organic compounds due to its widespread use in various fields of chemistry and technology as a catalyst for numerous reactions .

Subcellular Localization

Cerium oxide nanoparticles with different surface charges have been shown to localize to different cell compartments (e.g., cytoplasm and lysosomes) depending on the nanoparticle’s surface charge .

Propriétés

| { "Design of the Synthesis Pathway": "Cerium stearate can be synthesized by the reaction between cerium nitrate and stearic acid.", "Starting Materials": [ "Cerium nitrate", "Stearic acid", "Deionized water", "Ethanol" ], "Reaction": [ "Dissolve cerium nitrate in deionized water to prepare a cerium nitrate solution.", "Add stearic acid to the cerium nitrate solution and stir the mixture until the stearic acid is completely dissolved.", "Adjust the pH of the solution to 7-8 by adding a small amount of NaOH or NH4OH.", "Add ethanol dropwise to the mixture while stirring until a white precipitate of cerium stearate is formed.", "Filter the precipitate and wash it with ethanol to remove impurities.", "Dry the cerium stearate under vacuum at room temperature to obtain the final product." ] } | |

Numéro CAS |

10119-53-6 |

Formule moléculaire |

C126H245Ce2O14 |

Poids moléculaire |

2264.5 g/mol |

Nom IUPAC |

cerium(3+);cerium(4+);octadecanoate |

InChI |

InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7 |

Clé InChI |

NGWMEKNZLSBSKW-UHFFFAOYSA-G |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4] |

Autres numéros CAS |

14536-00-6 10119-53-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)